molecular formula C21H17NS B12540467 Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- CAS No. 669089-45-6

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-

Cat. No.: B12540467
CAS No.: 669089-45-6
M. Wt: 315.4 g/mol
InChI Key: SRGUWVLWPHLGAH-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is a polynuclear azaheterocycle with an extended π-π conjugation. . The compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- typically involves a multi-step process. One common method includes the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and allows for the incorporation of various substituents to modify the compound’s properties.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Cobalt oxide, titanium dioxide

    Reducing agents: Hantzsch esters

    Catalysts: Copper, iron, and cobalt compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce deoxygenated N-heterocycles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- is unique due to its specific substituents, which enhance its biological activity and chemical reactivity. The presence of the methylthio phenyl group contributes to its selective anticancer activity, making it a promising candidate for therapeutic applications .

Properties

CAS No.

669089-45-6

Molecular Formula

C21H17NS

Molecular Weight

315.4 g/mol

IUPAC Name

1-methyl-3-(4-methylsulfanylphenyl)benzo[f]quinoline

InChI

InChI=1S/C21H17NS/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3

InChI Key

SRGUWVLWPHLGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)SC

Origin of Product

United States

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